4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1795447-09-4
Cat. No.: VC4421740
Molecular Formula: C24H23NO5
Molecular Weight: 405.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795447-09-4 |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.45 |
| IUPAC Name | 6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |
| Standard InChI | InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |
| Standard InChI Key | HSZAOSYZNYBMEZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Introduction
Potential Synthesis Pathways
While specific synthesis details for 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are not available, similar compounds often involve multi-step reactions including:
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Esterification or Amidation: Forming the benzyloxybenzoyl linkage.
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Alkylation or Acylation: Attaching the pyrrolidine ring to the pyran moiety.
Analytical Techniques for Characterization
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the structure and confirming the presence of specific functional groups.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups based on their vibrational frequencies.
Potential Applications
Given its complex structure, this compound might have applications in:
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Pharmaceuticals: As a precursor or intermediate in drug synthesis.
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Biological Research: Studying interactions with biological targets.
Data Tables
Since specific data for 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not available, we can consider a hypothetical table for its characterization:
| Analytical Technique | Expected Findings |
|---|---|
| 1H NMR | Signals for aromatic protons, pyrrolidine ring protons, and methoxy/methyl groups. |
| 13C NMR | Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Absorption bands for carbonyl groups, aromatic rings, and C-O bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |
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